benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis
Benzofuran derivatives have been found to undergo various chemical reactions . For example, they can undergo hydroalkoxylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For example, the empirical formula for a similar compound, Benzofuran-2-yl(phenyl)methanone, is C15H10O2, and its molecular weight is 222.24 .Scientific Research Applications
Antimicrobial Activity
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been synthesized and tested against various microorganisms. Although not all compounds exhibit significant activity, some have shown promising results. Researchers have explored their potential as antimicrobial agents, particularly against bacteria and fungi .
Anti-Inflammatory Properties
Oxime ethers, a class of compounds that includes benzofuran derivatives, have been investigated for their anti-inflammatory effects. Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone may contribute to reducing inflammation, making it relevant in drug development for inflammatory conditions .
Anticancer Research
While studies specifically on this compound are limited, related benzofuran derivatives have been evaluated for their anticancer activity. Researchers synthesized benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds and assessed their effects against human ovarian cancer cells. Further investigations could explore the potential of our compound in cancer therapy .
Drug Design and Optimization
The structural features of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone make it an interesting scaffold for drug design. Medicinal chemists can modify its functional groups to enhance bioactivity, optimize pharmacokinetics, and improve selectivity for specific targets .
Neuropharmacology
Benzofuran derivatives have been studied for their effects on the central nervous system. While not specific to our compound, these investigations highlight the potential relevance of benzofuran-based structures in neuropharmacology. Researchers explore their interactions with neurotransmitter receptors, ion channels, and enzymes .
Material Science
Oxime ethers, including benzofuran derivatives, have diverse applications in material science. They can serve as building blocks for designing novel materials, such as polymers, liquid crystals, and supramolecular assemblies. Researchers investigate their physical properties and potential uses in various technological applications .
Mechanism of Action
Target of action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Some benzofuran derivatives have been found to have antimicrobial properties . For example, benzofuran carbohydrazide displayed excellent activities against E. coli and S. aureus .
Biochemical pathways
Benzofuran derivatives have been found to affect a wide range of biological and pharmacological pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of action
Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-2-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOCRDNFQPMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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